

Solubility Profile of 5-Ethynyl-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethynyl-2-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Ethynyl-2-methoxypyridine**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative solubility assessment based on the compound's molecular structure and established solubility principles. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to generate precise quantitative data.

Introduction to 5-Ethynyl-2-methoxypyridine

5-Ethynyl-2-methoxypyridine is a substituted pyridine derivative with the chemical formula C_8H_7NO .^{[1][2]} Its molecular structure, featuring a polar pyridine ring, a methoxy group, and a nonpolar ethynyl group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of **5-Ethynyl-2-methoxypyridine** in common organic solvents can be made by analyzing its structural components.^{[3][4][5]} The pyridine ring and the methoxy group introduce polarity and

the capacity for hydrogen bonding, while the ethynyl group and the aromatic ring contribute to its nonpolar character.

Table 1: Predicted Qualitative Solubility of **5-Ethynyl-2-methoxypyridine** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring and the oxygen of the methoxy group.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	High to Moderate	These solvents are polar and can engage in dipole-dipole interactions with the polar functionalities of the solute.
Moderately Polar	Acetone, Ethyl Acetate	Moderate	These solvents have intermediate polarity and can solvate both the polar and nonpolar parts of the molecule to some extent.
Nonpolar	Hexane, Toluene	Low	The significant nonpolar character of these solvents makes them poor solvents for the polar pyridine and methoxy groups.
Chlorinated	Dichloromethane, Chloroform	Moderate to High	These solvents have a moderate polarity and can effectively solvate a range of organic compounds. Pyridine itself is soluble in chloroform. ^[6]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature.^{[7][8][9]} The shake-flask method is the gold standard for this determination.^[10]

Objective: To determine the maximum concentration of **5-Ethynyl-2-methoxypyridine** that dissolves in a specific solvent at equilibrium.

Materials:

- **5-Ethynyl-2-methoxypyridine** (solid)
- Selected organic solvent
- Thermostatically controlled shaker or incubator
- Vials with screw caps
- Analytical balance
- Filtration device (e.g., syringe filters, 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of solid **5-Ethynyl-2-methoxypyridine** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials to prevent solvent evaporation.

- Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- After incubation, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Analyze the concentration of **5-Ethynyl-2-methoxypyridine** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution.^{[10][11][12][13]}

Objective: To determine the concentration at which **5-Ethynyl-2-methoxypyridine** precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

- **5-Ethynyl-2-methoxypyridine** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well microplate
- Plate reader (nephelometer or UV-Vis spectrophotometer)

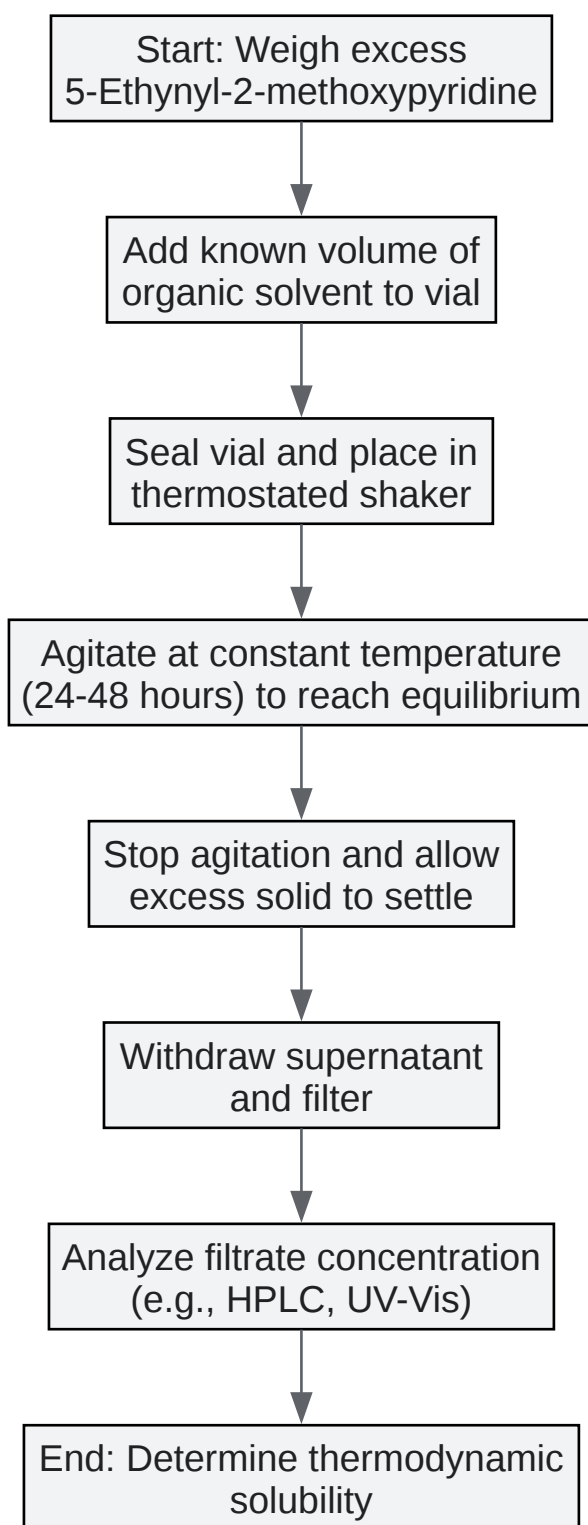
Procedure:

- Dispense the aqueous buffer into the wells of a 96-well microplate.
- Add a small volume of the **5-Ethynyl-2-methoxypyridine** DMSO stock solution to the buffer to create a range of final concentrations.

- Mix the solutions and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.
- The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of **5-Ethynyl-2-methoxypyridine**.



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Caption: Thermodynamic Solubility Determination Workflow.

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